

# An In-depth Technical Guide to 6-Hydroxypyridazine-3-carboxylic acid

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## Compound of Interest

**Compound Name:** 6-Hydroxypyridazine-3-carboxylic acid

**Cat. No.:** B1296083

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Hydroxypyridazine-3-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates its chemical identifiers, and discusses the broader biological context of the pyridazinone scaffold. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide also presents a detailed synthesis protocol for a key related intermediate to aid researchers in their work with this class of compounds.

It is crucial to distinguish **6-Hydroxypyridazine-3-carboxylic acid** from a similarly named compound, 6-Hydroxypyridine-3-carboxylic acid. These are distinct molecules with different core heterocyclic structures (a pyridazine ring with two adjacent nitrogen atoms versus a pyridine ring with one nitrogen atom), which results in different chemical properties and biological activities. This guide pertains exclusively to the pyridazine derivative.

## Core Identifiers and Chemical Properties

**6-Hydroxypyridazine-3-carboxylic acid**, also known by its IUPAC name 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, exists in both anhydrous and monohydrate forms. The key identifiers and properties are summarized in the table below for easy reference.

Identifier	Anhydrous Form	Monohydrate Form
CAS Number	37972-69-3 <a href="#">[1]</a>	306934-80-5 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	6-oxo-1,6-dihydropyridazine-3-carboxylic acid <a href="#">[1]</a>	6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate
Synonyms	-	3-Carboxy-1,6-dihydro-6-oxopyridazine monohydrate <a href="#">[4]</a>
Chemical Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub> <a href="#">[1]</a>	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub> or C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub> ·H <sub>2</sub> O <a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	140.10 g/mol <a href="#">[1]</a>	158.11 g/mol <a href="#">[7]</a> <a href="#">[8]</a>
Canonical SMILES	OC(=O)c1nncc(O)cc1	O.OC(=O)C1=NNC(=O)C=C1 <a href="#">[8]</a>
Physical Appearance	Not specified	White to almost white powder or crystal
Melting Point	Not specified	257 °C (decomposes) <a href="#">[2]</a>
PubChem CID	-	2774651 <a href="#">[2]</a>

## Biological Significance and Applications

While specific biological activities and signaling pathways for **6-Hydroxypyridazine-3-carboxylic acid** are not extensively documented in the available literature, the core pyridazinone structure is a well-recognized "privileged scaffold" in medicinal chemistry. Derivatives of pyridazine and pyridazinone have been reported to exhibit a wide array of pharmacological activities, including:

- Anti-inflammatory
- Antimicrobial
- Anticancer
- Antihypertensive

- Antiviral[9][10]

The subject compound, particularly its monohydrate form, is noted as a versatile building block for the synthesis of pharmaceuticals and agrochemicals.[3] Its functional groups—a carboxylic acid and a cyclic amide (lactam)—provide reactive sites for further chemical modifications, enabling the generation of diverse molecular libraries for drug discovery and development.

Currently, there is no specific information available regarding signaling pathways that are directly modulated by **6-Hydroxypyridazine-3-carboxylic acid**.

## Experimental Protocols

A direct and detailed experimental protocol for the synthesis of **6-Hydroxypyridazine-3-carboxylic acid** is not readily available in the reviewed literature. One patent notes that its preparation is relatively complex.[11][12]

However, a common strategy in medicinal chemistry is to work with halogenated intermediates, which can be readily functionalized. A detailed protocol for the synthesis of a key precursor, 6-chloropyridazine-3-carboxylic acid, is provided below, adapted from a patented process.[11][12] This protocol offers a practical starting point for researchers aiming to synthesize derivatives of this heterocyclic system.

### Synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine

#### Materials:

- 3-chloro-6-methylpyridazine (8g, 0.06 mol)
- Concentrated sulfuric acid (60 ml)
- Potassium dichromate (35g, 0.12 mol)
- Ice water
- Ethyl acetate
- Anhydrous sodium sulfate

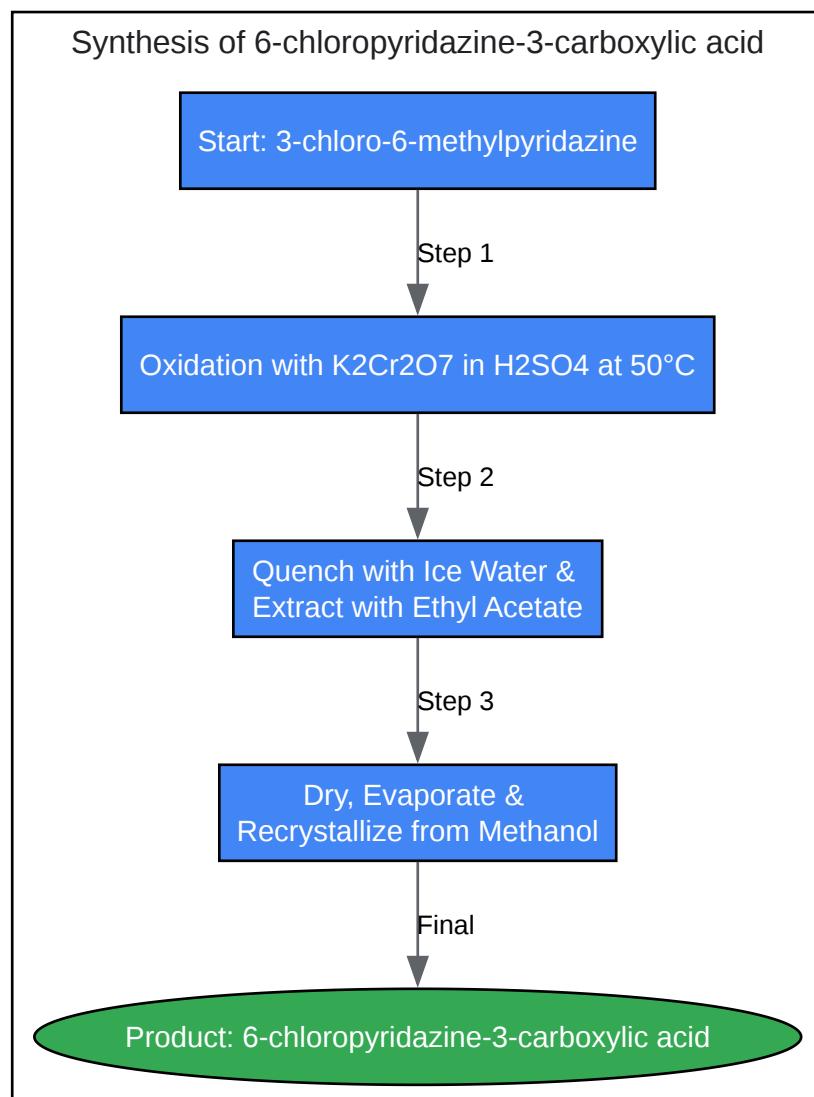
- Methanol

Procedure:

- In a flask suitable for reactions under controlled temperature, add 60 ml of concentrated sulfuric acid and cool it in an ice bath.
- To the cooled sulfuric acid, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine.
- While maintaining the low temperature and stirring, add 35g (0.12 mol) of potassium dichromate in portions.
- After the addition is complete, heat the reaction mixture to 50°C for 2 hours.
- Cool the reaction mixture and then dilute it by adding 200 ml of ice water.
- Extract the aqueous solution with ethyl acetate (5 x 200 ml).
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Remove the solvent by evaporation under reduced pressure.
- Recrystallize the resulting residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder. (Yield: 6.2g, 65%).[\[11\]](#)[\[12\]](#)

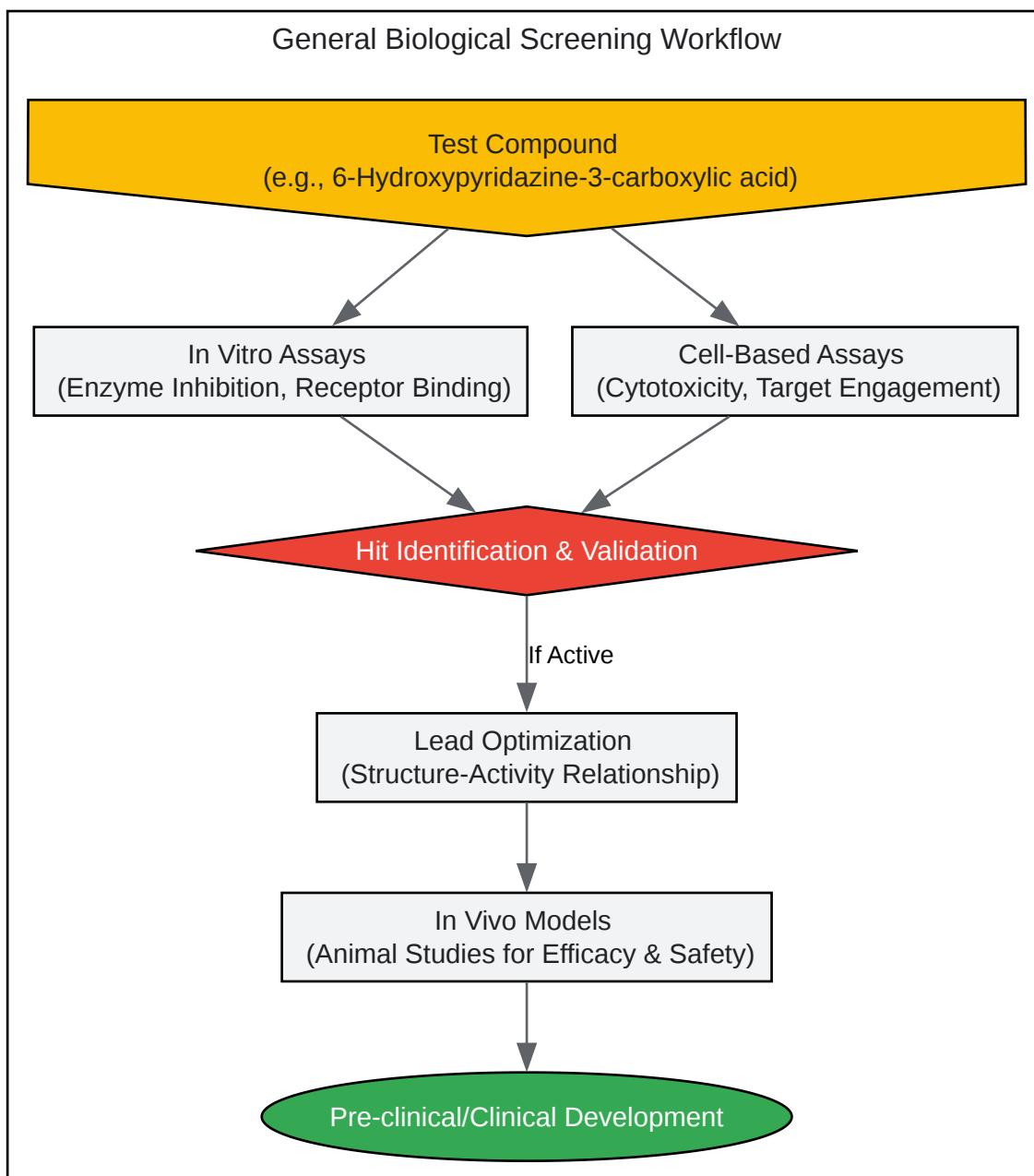
## Visualized Workflows

To further aid researchers, the following diagrams illustrate key experimental and logical workflows relevant to the study of novel chemical compounds like **6-Hydroxypyridazine-3-carboxylic acid**.



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**Caption:** Synthesis Workflow for a Key Pyridazine Intermediate.



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**Caption:** Logical Workflow for Biological Activity Screening.

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